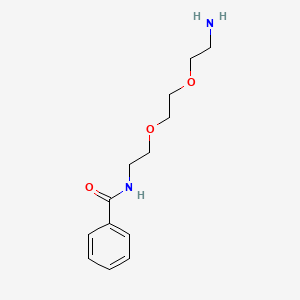

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c14-6-8-17-10-11-18-9-7-15-13(16)12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRIWIGUNSHUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474504 | |

| Record name | N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923567-96-8 | |

| Record name | N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide typically involves the reaction of benzoyl chloride with a suitable amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Step 1: Preparation of the amine precursor

Step 2: Formation of this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amines and reduced benzamide derivatives.

Substitution: Formation of substituted ethoxy derivatives.

Scientific Research Applications

Scientific Research Applications

-

Drug Development

- N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide has been investigated for its potential as a therapeutic agent in cardiovascular diseases. Research indicates that compounds with similar structures can modulate the interaction between transcription factors such as GATA4 and NKX2-5, which are crucial for cardiac function and development . These interactions can be pivotal in designing drugs aimed at treating heart conditions.

-

Molecular Probes

- The compound's ability to form stable conjugates with biomolecules makes it suitable for use as a molecular probe. For instance, its derivatives have been used in affinity chromatography to isolate proteins of interest, enhancing the specificity of biochemical assays . This application is particularly valuable in proteomics and drug discovery.

-

Antiviral Activity

- Recent studies have explored the antiviral properties of compounds related to this compound. For example, modifications of similar structures have shown broad-spectrum activity against flaviviruses, indicating potential applications in developing antiviral therapies . This line of research could lead to new treatments for viral infections.

Case Study 1: Cardiovascular Drug Development

In a study focusing on cardiac hypertrophy, compounds derived from this compound were shown to inhibit the hypertrophic response in cardiomyocytes. The most potent inhibitors reduced signaling pathways associated with cardiac remodeling, demonstrating the compound's potential in treating heart diseases .

Case Study 2: Protein Interaction Modulation

Research involving affinity chromatography revealed that this compound could effectively bind to specific proteins involved in cardiac gene activation. This property was leveraged to develop assays that facilitate the identification of new drug targets within the cardiovascular system .

Case Study 3: Antiviral Screening

Another study highlighted the antiviral efficacy of structurally similar compounds against dengue virus infections. The findings suggested that these compounds could significantly reduce viral loads without cytotoxic effects, paving the way for further exploration into their therapeutic potential against other viral pathogens .

Data Tables

Mechanism of Action

The mechanism of action of N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethoxy and aminoethoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chain Length and Terminal Functional Groups

N-(2-Hydroxyethyl)benzamide

- Structure: Simplest analog with a single hydroxyethyl group (C₉H₁₁NO₂, MW: 165.19 g/mol).

- Synthesis: Prepared via reaction of 2-aminoethanol with benzoyl chloride (29% yield) .

- Applications : Intermediate for esterification or further functionalization (e.g., coupling with cinnamate ).

- Key Difference : Shorter chain and hydroxyl terminal group reduce hydrophilicity compared to the target compound.

N-(2-aminoethoxy)benzamide

- Structure : Single ethoxy unit with terminal amine (C₉H₁₂N₂O₂, MW: 180.21 g/mol).

- Synthesis : Achieved via optimized routes with 75% yield .

- Applications : Building block for fluorescent probes or peptide conjugates.

- Key Difference : Reduced chain length limits solubility and binding versatility relative to the triethylene glycol analog.

[18F]-Labeled Fluorinated Analog

- Structure : N-(2-(2-(2-(2-[18F]fluoroethoxy)ethoxy)ethoxy)ethyl)benzamide ([18F]8, C₁₃H₁₉FN₂O₃, MW: 270.30 g/mol).

- Applications : PET imaging agent due to fluorine-18 incorporation .

- Key Difference: Fluorine substitution enables diagnostic imaging, whereas the amino-terminated compound may serve as a precursor.

Substituents on the Benzamide Core

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure: Branched hydroxyalkyl group and 3-methyl substitution on benzene (C₁₁H₁₅NO₂, MW: 193.25 g/mol).

- Applications : Metal-catalyzed C–H bond functionalization due to N,O-bidentate directing group .

- Key Difference : Methyl and branched chain enhance steric effects, altering reactivity compared to the unsubstituted target compound.

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)

Complex Heterocyclic Derivatives

Piperazinyl Ethoxy Benzamides (e.g., 3i)

- Structure : N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (C₂₅H₃₀N₄O₃S, MW: 466.60 g/mol).

- Synthesis : 55% yield via piperazine coupling .

- Applications : D3 receptor ligands for neurological disorders.

- Key Difference : Piperazine and thiophenyl groups confer receptor specificity, contrasting with the target compound’s generalist design.

Nitazoxanide

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide backbone with multiple ethoxy and aminoethoxy groups, which enhance its solubility and interaction capabilities with biological targets. The molecular formula is , with a molecular weight of approximately 430.9 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound modulates various signaling pathways, which can result in:

- Inhibition of Enzyme Activity : It can bind to enzymes, altering their function and thereby affecting metabolic processes.

- Alteration of Cellular Signaling : By interacting with receptor proteins, it may influence signal transduction pathways critical for cellular responses.

Affinity and Binding Studies

Research indicates that this compound exhibits significant binding affinity to various molecular targets. For instance, studies have demonstrated its capability to inhibit protein-protein interactions, particularly between GATA4 and NKX2-5, which are crucial in cardiac hypertrophy models . This inhibition was confirmed through immunoprecipitation and luciferase assays.

Case Studies

Comparative Analysis with Related Compounds

| Compound | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | Benzamide with ethoxy groups | Inhibits GATA4-NKX2-5 interaction | Enhanced binding affinity |

| 2-(Benzylamino)-2-oxoethyl-benzamide | Contains a triazole derivative | Protects β-cells from ER stress | Higher potency against ER stress |

| 4-Amino-5-chloro-2-ethoxy-N-benzamide | Complex structure with fluorinated groups | Higher binding affinity | Improved stability due to fluorination |

Research Findings

Recent studies have highlighted the significance of the functional groups present in this compound. The ethoxy and amino groups enhance its lipophilicity and membrane permeability, which are critical for effective cellular uptake and interaction with target proteins .

Synthesis Pathways

The synthesis of this compound involves several steps, including the formation of amide bonds through coupling reactions, often utilizing protecting groups to ensure selectivity during synthesis. The synthetic pathways are crucial for obtaining high yields and purity necessary for pharmacological applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide, and how are protective groups utilized?

- Answer : The synthesis typically involves sequential etherification and amidation steps. For example, tert-butyl carbamate (Boc) is used to protect the primary amine during PEG chain elongation, followed by deprotection under acidic conditions (e.g., 4 M HCl in dioxane) . Reductive amination with Na(OAc)₃BH in chloroform or dichloromethane is employed to couple the amino-PEG chain to the benzamide core . Key intermediates are characterized via NMR and HRMS to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., observed [M+H]⁺ at 1090.3825 vs. calculated 1090.3816 in PROTAC analogs) . ¹H/¹³C NMR is used to confirm PEG chain connectivity and amine deprotection, with characteristic shifts for ethylene oxide protons (δ 3.5–3.7 ppm) and benzamide aromatic protons (δ 7.4–8.1 ppm) . Reverse-phase HPLC with UV detection ensures purity, particularly for biologically active derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound, especially during PEG chain assembly?

- Answer : Yield optimization focuses on controlling stoichiometry in etherification steps (e.g., using K₂CO₃ in acetone at 60°C) and minimizing side reactions during amidation. Catalytic hydrogenation (Pt/C or Zn/Cu in EtOAC) effectively reduces intermediates without degrading the PEG chain . Solvent choice (e.g., DMF for polar intermediates) and temperature gradients (4°C to rt) during acyl chloride coupling improve selectivity .

Q. What experimental approaches resolve discrepancies in NMR data for the PEG-like chain’s conformational flexibility?

- Answer : Variable-temperature NMR (e.g., 25°C to −40°C) can "freeze" ethylene oxide conformers, resolving overlapping signals . Deuterated solvents (CDCl₃ or DMSO-d₆) enhance signal resolution. Comparative analysis with truncated analogs (e.g., tert-butyl-protected PEG-3 derivatives) helps assign peaks .

Q. How does the compound’s PEG-amine linker influence its biological activity in drug delivery systems?

- Answer : The PEG chain enhances solubility and reduces nonspecific binding in vitro. In Trypanosoma brucei inhibitors, similar benzamide-PEG derivatives showed improved blood-brain barrier penetration compared to non-PEGylated analogs . For PROTACs, the linker’s length and flexibility affect ternary complex formation; optimal ethylene oxide units (n=3–4) balance stability and degradation efficiency .

Q. What strategies mitigate instability of the primary amine group during long-term storage?

- Answer : Lyophilization as hydrochloride salts (e.g., Fmoc-NH-PEG(3)-NH₂·HCl) prevents oxidation . Storage under inert gas (N₂/Ar) at −20°C in amber vials reduces degradation. Quality control via periodic LC-MS monitors amine integrity, with trifluoroacetic acid (TFA) in mobile phases enhancing peak shape .

Methodological Challenges and Solutions

Q. How do researchers validate the compound’s role in targeted protein degradation (e.g., PROTACs)?

- Answer : Cellular assays measure degradation efficiency (e.g., Western blot for PDEδ in lipid metabolism studies) . Competitive binding assays using isotopic labeling (e.g., ¹⁸F in PEG chains) confirm target engagement . Structure-activity relationship (SAR) studies modify the benzamide core (e.g., thiophene or pyridine substitutions) to optimize binding .

Q. What in vitro models are suitable for assessing this compound’s pharmacokinetic properties?

- Answer : Caco-2 monolayers evaluate intestinal permeability, while microsomal stability assays (human liver microsomes) predict metabolic clearance . Plasma protein binding is assessed via equilibrium dialysis, with PEGylation typically reducing binding >90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.